
4,4'-Bipiperidine
Overview
Description
4,4'-Bipiperidine (C₁₀H₂₀N₂) is an aliphatic bicyclic amine composed of two piperidine rings connected at their 4-positions. It serves as a versatile building block in coordination chemistry and drug design due to its ability to act as a bridging ligand or linker. Its dicationic form, 4,4'-bipiperidinium, is structurally analogous to aromatic 4,4'-bipyridinium but differs in packing behavior due to its aliphatic nature . The compound exhibits chair conformations in its crystal structure, forming compact, non-porous frameworks with minimal hydrogen bonding (shortest H⋯O distance: 2.58 Å) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Bipiperidine can be synthesized through several methods, including:
Reductive Coupling: One common method involves the reductive coupling of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine rings.
Industrial Production Methods: In industrial settings, 4,4’-Bipiperidine is typically produced through large-scale reductive coupling processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bipiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of 4,4’-Bipiperidine.
Reduction: Secondary amines.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
4,4'-Bipiperidine is a bicyclic compound featuring two piperidine rings connected at the 4-position. Its chemical formula is with a molar mass of approximately 170.26 g/mol. The compound exhibits unique physicochemical properties that make it suitable for diverse applications.
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are often utilized in the development of drugs targeting central nervous system disorders and other therapeutic areas.
- Case Study: Antidepressants
Material Science
In materials science, this compound plays a vital role in the development of advanced materials due to its ability to form coordination complexes.
- Table 1: Applications in Material Science
Application Area | Description |
---|---|
Coordination Polymers | Used as a ligand in metal-organic frameworks (MOFs) |
Sensors | Employed in the fabrication of electrochemical sensors |
Conductive Polymers | Acts as a dopant to enhance electrical conductivity |
- Case Study: Metal-Organic Frameworks
Electrochemistry
The electrochemical properties of this compound derivatives are exploited in various applications, including energy storage and conversion.
- Table 2: Electrochemical Applications
Application | Description |
---|---|
Electrochromic Devices | Utilized in devices that change color upon electrical stimulation |
Solar Energy Conversion | Acts as a component in dye-sensitized solar cells |
- Case Study: Electrochromic Devices
Supramolecular Chemistry
In supramolecular chemistry, this compound is used as a building block for creating complex molecular architectures through non-covalent interactions.
- Table 3: Supramolecular Applications
Application Area | Description |
---|---|
Molecular Machines | Used in the design of molecular shuttles and switches |
Host-Guest Chemistry | Forms complexes with various guest molecules |
Mechanism of Action
The mechanism of action of 4,4’-Bipiperidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved often include modulation of neurotransmitter systems and enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-Bipiperidine vs. 4,4'-Bipyridine
Key Insight: The aliphatic nature of this compound reduces π-stacking interactions compared to 4,4'-bipyridine, making it more suitable for rigid, non-covalent frameworks in drug design.
This compound vs. Piperidine Derivatives
- Stability Constants :
- DNA Binding: Binuclear Pd(II) complexes with this compound exhibit stronger DNA interactions than those with ethylenediamine or N,N-dimethylethylenediamine. For example, the inosine complex of BHEP (1,4-bis(2-hydroxyethyl)piperazine) linked via this compound shows higher thermodynamic stability .
This compound vs. Flexible Linkers in Antitumor Agents
The antitumor activity of ditercalinium, a DNA bis-intercalator with a this compound linker, is highly dependent on linker rigidity:
- Activity Retention : Adding one methylene group between the piperidine rings preserves antitumor activity.
- Activity Loss : Adding three methylene groups abolishes activity due to reduced DNA binding affinity and conformational flexibility .
Mechanistic Insight : Rigid linkers like this compound enable optimal DNA bis-intercalation, while flexible chains disrupt stacking interactions.
Comparison with Aliphatic Amine Salts
In cocrystal/photoreactivity studies with 10,12-pentacosadiynoic acid (PCDA):
- This compound Salts: Exhibit photoreactivity tuned by non-covalent interactions, forming ammonium salts due to high basicity (ΔpKa > 3) .
- Morpholine/Diethylamine Salts : Show weaker photoreactivity compared to this compound, highlighting the latter’s structural advantage in photoresponsive materials.
Biological Activity
4,4'-Bipiperidine, a compound derived from bipiperidine, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and interaction properties with various biological targets.
Chemical Structure and Properties
This compound consists of two piperidine rings connected by a biphenyl bridge. Its unique structure allows it to interact with various biological systems, making it a valuable compound for research.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of halogenated derivatives of 4,4'-bipyridine against malignant melanoma cell lines. For instance:
- Study Findings : A study evaluated the inhibition activity of several halogenated 4,4'-bipyridines against four melanoma cell lines and one normal fibroblast cell line. The compound 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine exhibited significant antiproliferation activity against the A375 melanoma cell line while showing lower toxicity towards normal BJ fibroblasts .
- Mechanism : The presence of electrophilic iodine atoms in these compounds enhances their biological activity through halogen bonding interactions, which are crucial for their efficacy as potential anticancer agents .
Antimicrobial Activity
The antimicrobial potential of 4,4'-bipyridine derivatives has also been extensively studied:
- Diquaternary Salts : Research indicates that diquaternary salts of 4,4'-bipyridinium demonstrate remarkable antimicrobial and antifungal activities. The structure-activity relationship suggests that substitutions at specific positions influence the antimicrobial efficacy without significantly affecting overall activity .
- Testing Methods : The diffusimetric gelose surface diffusion method was employed to assess the antimicrobial effects against various bacterial strains and fungi, revealing that certain derivatives were effective against pathogens like Candida albicans .
Interaction with Biological Targets
Studies have explored the interactions of 4,4'-bipyridine with biological molecules such as proteins and DNA:
- DNA Binding Studies : Ruthenium(II) complexes incorporating bipyridine ligands were found to bind effectively to calf thymus DNA (CT-DNA) via groove binding. This interaction was characterized using various spectroscopic techniques, indicating that these complexes could serve as potential anticancer agents due to their ability to interact with nucleic acids .
- Protein Interaction : The interaction with bovine serum albumin (BSA) was also investigated, demonstrating that certain complexes could quench BSA fluorescence in a static quenching mode. This suggests potential applications in drug delivery systems where targeting serum proteins is crucial .
Summary of Biological Activities
Activity Type | Findings | Key Compounds |
---|---|---|
Antiproliferative | Significant inhibition of melanoma cell lines; lower toxicity on normal cells | 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine |
Antimicrobial | Effective against various bacteria and fungi; structure influences selectivity | Diquaternary salts of 4,4'-bipyridinium |
DNA/Protein Interaction | Strong binding affinity to DNA; quenching effects on BSA fluorescence | Ruthenium(II) complexes with bipyridine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4'-bipiperidine, and how can purity be ensured?
The most established synthesis involves catalytic hydrogenation of 4,4'-bipyridine using palladium or platinum catalysts under high-pressure conditions (50 psi, 25°C). Post-synthesis, purification is achieved via recrystallization from acetone, with purity verified by melting point analysis (168–170°C) and IR spectroscopy (absence of NH/OH bands at ~3300 cm⁻¹ and presence of amide carbonyl bands at 1640 cm⁻¹ for acetylated derivatives). Strict exclusion of atmospheric moisture/CO₂ is critical due to the compound’s hygroscopicity .
Q. How does the conformational flexibility of this compound influence its coordination behavior in metal complexes?
The molecule’s cis/trans isomerism (Figure 5 in ) allows it to act as a flexible linker in coordination chemistry. In Pd(II) complexes, steric effects from substituents on the piperidine rings modulate binding modes (monodentate vs. bridging), as shown in potentiometric titration studies (Figure 8 in ). Conformational adaptability enhances ligand-ligand interactions in ternary complexes, particularly with biorelevant ligands like L-ornithine .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., acetylated derivatives via carbonyl stretches).
- X-ray crystallography : Resolves conformational states (cis/trans) and hydrogen-bonding networks (e.g., C–H⋯F interactions in fluorinated analogs). SHELXL refinement protocols ensure accuracy in structural determination .
- Potentiometry : Quantifies stability constants for metal-ligand complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability constants reported for this compound complexes across different studies?
Discrepancies often arise from variations in experimental conditions (pH, ionic strength) or competing ligands. To reconcile
- Standardize potentiometric titration protocols (e.g., 0.1 M NaCl ionic medium, 25°C).
- Use DFT calculations to model ligand protonation states and validate experimental stability constants .
- Cross-reference with speciation studies that account for mixed-ligand equilibria .
Q. What strategies optimize the integration of this compound ligands into 2D-3D perovskite structures for enhanced photovoltaic performance?
Incorporating this compound-based organic salts reduces defect states in perovskite layers by passivating grain boundaries. Key steps include:
- Ligand design: Ensure compatibility with perovskite precursors (e.g., PbI₂) via hydrogen-bonding interactions.
- Solvent engineering: Use dimethylformamide (DMF) to control crystallization kinetics.
- Characterization: Monitor carrier lifetime via time-resolved photoluminescence and confirm 2D-3D phase formation with grazing-incidence XRD .
Q. In crystallographic studies, how does the choice of refinement software impact the accuracy of this compound structure determinations?
SHELXL ( ) is preferred for high-resolution data due to its robust handling of twinning and anisotropic displacement parameters. For macromolecular complexes, SHELXPRO interfaces with density modification tools. Key refinements include:
- Applying restraints for disordered piperidine rings.
- Validating hydrogen positions using Fourier difference maps .
Q. How do solvent polarity and reaction temperature affect the stereochemical outcome of this compound derivatization reactions?
Polar aprotic solvents (e.g., acetic anhydride) favor acetylation at both nitrogen sites due to enhanced nucleophilicity. Elevated temperatures (>80°C) promote thermodynamic control, stabilizing trans isomers in coordination polymers. Kinetic control (low temps) may yield cis-dominated products, as observed in Pd(II) complex syntheses .
Q. What computational approaches are employed to model electronic interactions in this compound-containing coordination polymers?
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets models charge transfer and frontier molecular orbitals. For binuclear Pd(II) complexes, Mulliken population analysis quantifies ligand-to-metal electron donation, correlating with experimental UV-Vis and cyclic voltammetry data .
Properties
IUPAC Name |
4-piperidin-4-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRUOJLUPUJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352918 | |
Record name | 4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-72-8 | |
Record name | 4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bipiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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